4,4-Dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one
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Overview
Description
4,4-Dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one typically involves the reaction of 1H-1,2,4-triazole with 4,4-dimethylpentan-3-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with the ketone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
4,4-Dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or pathways, leading to its observed effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
- Triadimefon
- Paclobutrazol
Uniqueness
4,4-Dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
622838-07-7 |
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Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4,4-dimethyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)8(13)4-5-12-7-10-6-11-12/h6-7H,4-5H2,1-3H3 |
InChI Key |
FHXIPAZPDUTSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCN1C=NC=N1 |
Origin of Product |
United States |
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